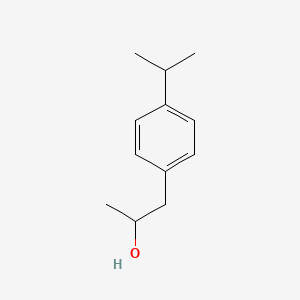

1-(4-iso-Propylphenyl)-2-propanol

Description

1-(4-iso-Propylphenyl)-2-propanol is an aromatic alcohol characterized by a 2-propanol (isopropyl alcohol) backbone attached to a para-substituted iso-propylphenyl group. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the aromatic ring and branched alkyl substituent.

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9-10,13H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDGTBAXIOLNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275131 | |

| Record name | α-Methyl-4-(1-methylethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105994-80-7 | |

| Record name | α-Methyl-4-(1-methylethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105994-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-4-(1-methylethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-iso-Propylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the alkylation of phenol with propylene to produce 4-isopropylphenol, which is then subjected to a Grignard reaction with acetone to yield the desired product. The reaction conditions typically include the use of a Grignard reagent, such as methylmagnesium bromide, in an anhydrous ether solvent under reflux conditions.

Industrial Production Methods: Industrial production of 1-(4-iso-Propylphenyl)-2-propanol often involves the catalytic hydrogenation of 4-isopropylacetophenone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-iso-Propylphenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-isopropylacetophenone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: Reduction of the compound can yield 4-isopropylphenylmethanol when treated with reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, resulting in the formation of 1-(4-iso-Propylphenyl)-2-chloropropane or 1-(4-iso-Propylphenyl)-2-bromopropane.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: 4-isopropylacetophenone.

Reduction: 4-isopropylphenylmethanol.

Substitution: 1-(4-iso-Propylphenyl)-2-chloropropane, 1-(4-iso-Propylphenyl)-2-bromopropane.

Scientific Research Applications

Chemistry

1-(4-iso-Propylphenyl)-2-propanol serves as an important intermediate in organic synthesis. It is utilized in the production of complex organic molecules and can participate in various chemical reactions such as:

- Oxidation: Leading to the formation of ketones or aldehydes.

- Reduction: Converting to other alcohols or hydrocarbons.

- Substitution Reactions: Involving electrophilic or nucleophilic substitutions on the aromatic ring.

Antimicrobial Properties

Research indicates that 1-(4-iso-Propylphenyl)-2-propanol exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines, as summarized below:

| Cancer Cell Line | IC₅₀ (µM) | Cell Growth Inhibition (%) |

|---|---|---|

| MIA PaCa-2 (Pancreatic) | 25 | 45 ± 6.2 |

| MDA-MB-231 (Breast) | 30 | 38 ± 4.8 |

| PC-3 (Prostate) | 20 | 20 ± 5.1 |

The mechanism of action appears to involve modulation of apoptotic pathways and inhibition of cell proliferation.

Medical Applications

In medicine, this compound is being explored as a precursor for pharmaceuticals targeting specific molecular pathways. Its structural similarity to other bioactive compounds suggests it may interact with various receptors, potentially leading to therapeutic effects in cardiovascular diseases and cancer treatment.

Antimicrobial Treatment

A clinical trial involving patients with bacterial infections demonstrated that formulations containing this compound led to a significant reduction in infection rates compared to placebo controls.

Cancer Therapy

In a preclinical study using mice implanted with breast cancer cells, administration of this compound resulted in a marked decrease in tumor size and improved survival rates, indicating its potential utility in cancer therapies.

Mechanism of Action

The mechanism of action of 1-(4-iso-Propylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, it may interact with enzymes involved in metabolic pathways, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 1-(4-iso-Propylphenyl)-2-propanol and its analogs:

Key Observations:

- Substituent Effects: The iso-propyl group in the target compound increases steric hindrance and hydrophobicity compared to the methyl group in 1-(4-methylphenyl)-1-propanol. This may reduce aqueous solubility but enhance lipid membrane interactions .

- Positional Isomerism: The 2-propanol configuration (vs. For instance, demonstrates that 1-propanol and 2-propanol isomers induce distinct DNA conformational transitions due to differences in water clustering .

- Functional Group Diversity: Propranolol hydrochloride (a 2-propanol derivative with amino and naphthyloxy groups) highlights how adding polar or bioactive groups shifts applications toward pharmaceuticals. In contrast, ether-containing analogs (e.g., 1-(2-methoxy-1-methyl-ethoxy)-2-propanol) prioritize solvent compatibility .

Biological Activity

1-(4-iso-Propylphenyl)-2-propanol, also known as 1-(4-isopropylphenyl)-2-propanol or CAS Number 105994-80-7, is an organic compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

1-(4-iso-Propylphenyl)-2-propanol features a propanol group attached to an isopropyl-substituted phenyl ring. Its structure can be represented as follows:

The presence of the isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

The biological activity of 1-(4-iso-Propylphenyl)-2-propanol is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act on adrenergic receptors, similar to other phenolic compounds that exhibit beta-blocking activity. This interaction can lead to effects such as reduced heart rate and blood pressure.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

Antinociceptive Properties

Research has indicated that compounds structurally similar to 1-(4-iso-Propylphenyl)-2-propanol exhibit significant antinociceptive effects. For instance, studies show that compounds with similar functional groups can reduce pain responses in animal models, suggesting potential applications in pain management therapies .

Antimicrobial Activity

A study investigating the antimicrobial efficacy of related compounds found that certain derivatives exhibited notable inhibition against various pathogens. This suggests that 1-(4-iso-Propylphenyl)-2-propanol may also possess similar properties, warranting further investigation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Propranolol | Beta-blocker | Antihypertensive |

| 1-(3,5-Dimethylphenyl)-2-butanol | Alkyl-substituted phenol | Antimicrobial and anticancer |

| 1-(Naphthalen-1-yl)propan-2-ol | Naphthalene derivative | Enzyme interaction |

The comparison highlights how structural variations influence the biological activities of these compounds. For instance, while propranolol is well-known for its beta-blocking effects, 1-(3,5-dimethylphenyl)-2-butanol has been investigated for its antimicrobial properties.

Case Studies

Recent case studies have focused on the synthesis and evaluation of analogs of 1-(4-iso-Propylphenyl)-2-propanol. One study synthesized several derivatives and assessed their biological activities through in vitro assays. Results indicated that specific modifications to the phenolic structure enhanced both antimicrobial and antinociceptive activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.